Product packaging for Butadiyne-d2(Cat. No.:CAS No. 16954-96-4)

Butadiyne-d2

Cat. No.: B091908
CAS No.: 16954-96-4
M. Wt: 52.07 g/mol
InChI Key: LLCSWKVOHICRDD-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butadiyne-d2 is a deuterated form of 1,3-butadiyne, a valuable building block in synthetic organic chemistry. Deuterated compounds like this compound are crucial in research for tracing reaction mechanisms, studying metabolic pathways, and as non-radioactive labels in spectroscopic analysis. The 1,3-diyne (diacetylene) moiety is a key functional group for constructing complex molecular architectures through various coupling reactions . This structure is a fundamental unit in the synthesis of polydiacetylenes, a class of polymers with interesting electrical and optical properties studied for applications in materials science . As a deuterated analog, this compound serves as a critical reagent in the stereoselective preparation of more complex deuterated molecules, which are of high interest in the development of new pharmaceuticals and advanced materials . The incorporation of deuterium atoms can significantly alter the physical, chemical, and biological properties of a compound, making this compound an essential tool for medicinal chemists and polymer scientists. This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2 B091908 Butadiyne-d2 CAS No. 16954-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16954-96-4

Molecular Formula

C4H2

Molecular Weight

52.07 g/mol

IUPAC Name

1,4-dideuteriobuta-1,3-diyne

InChI

InChI=1S/C4H2/c1-3-4-2/h1-2H/i1D,2D

InChI Key

LLCSWKVOHICRDD-QDNHWIQGSA-N

SMILES

C#CC#C

Isomeric SMILES

[2H]C#CC#C[2H]

Canonical SMILES

C#CC#C

Other CAS No.

16954-96-4

Synonyms

Butadiyne-d2

Origin of Product

United States

Fundamental Aspects and Research Context of Deuterated Butadiyne Butadiyne D2

Significance of Deuterated Molecular Species in Chemical Sciences

The substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (B1214612) (²H or D) in a molecule imparts subtle yet profound changes that are exploited across the chemical sciences. clearsynth.com Deuterium's nucleus contains a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). wikipedia.org This mass difference is the primary origin of the utility of deuterated compounds in scientific research.

One of the most significant consequences of this mass difference is the Kinetic Isotope Effect (KIE) . libretexts.org Bonds involving deuterium (e.g., C-D) have a lower zero-point vibrational energy than the corresponding bonds with hydrogen (C-H). libretexts.orgprinceton.edu Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step. libretexts.orgcolumbia.edulibretexts.org The measurement of this effect (expressed as the ratio of rate constants, kH/kD) is a powerful tool for elucidating reaction mechanisms. libretexts.orgcolumbia.edu

In the realm of spectroscopy, deuteration is indispensable. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used because the deuterium nucleus resonates at a very different frequency from the proton, thus eliminating overwhelming solvent signals from the ¹H NMR spectrum. wikipedia.orgstudymind.co.uk This allows for the clear observation of the signals from the compound of interest. clearsynth.comstudymind.co.uk Furthermore, deuterium labeling at specific molecular sites can aid in signal assignment and provide detailed structural information. thalesnano.comsynmr.in Vibrational spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, are also highly sensitive to isotopic substitution. wikipedia.org The change in mass significantly alters the vibrational frequencies of molecular bonds, providing a means to assign specific vibrational modes and to study molecular structure and bonding.

Deuterium-labeled compounds also serve as crucial tracers in studies of metabolic pathways and pharmacokinetics, allowing researchers to track the fate of molecules in biological systems. thalesnano.comsimsonpharma.com

Table 1: Comparison of Hydrogen and Deuterium Isotopes

Property Hydrogen (Protium, ¹H) Deuterium (²H or D)
Composition 1 proton, 0 neutrons 1 proton, 1 neutron
Relative Atomic Mass ~1.008 u ~2.014 u
Natural Abundance ~99.98% ~0.016% wikipedia.org
Nuclear Spin (I) 1/2 1 wikipedia.org
Bond Energy (e.g., C-X) Higher Vibrational Freq. Lower Vibrational Freq.
Reactivity Generally faster reaction rates Generally slower reaction rates (KIE) wikipedia.org

Historical Progression of Research on Acetylenic Isotopologues

Research into acetylenic molecules—compounds containing a carbon-carbon triple bond—has a long history, driven by their unique linear geometry and rich chemistry. The study of their isotopologues, particularly deuterated variants, has been pivotal in refining our understanding of their structure and dynamics.

Early spectroscopic work focused on the simplest alkyne, acetylene (B1199291) (C₂H₂). The analysis of the rotational and vibrational spectra of acetylene and its deuterated forms (C₂HD and C₂D₂) allowed for precise determinations of its C-H and C-C bond lengths. nih.gov These foundational studies demonstrated the power of isotopic substitution in pinning down molecular geometries, as the substitution alters the molecule's moment of inertia in a predictable way without changing the equilibrium bond lengths, a concept based on the Born-Oppenheimer approximation. nih.gov

As synthetic and spectroscopic techniques advanced, research expanded to longer polyynes. Butadiyne (C₄H₂), the simplest polyyne with two triple bonds, became a subject of intense investigation. wikipedia.org Its detection in extraterrestrial environments, such as the atmosphere of Titan and protoplanetary nebulae, further spurred interest in its physical and chemical properties. wikipedia.org

The study of butadiyne's isotopologues, including Butadiyne-d2 (D-C≡C-C≡C-D), became a natural extension of the work on acetylene. Investigations into the high-resolution infrared and microwave spectra of these species provided more refined structural parameters and a deeper understanding of their vibrational modes. nist.gov This progression from acetylene to butadiyne and their deuterated isotopologues showcases a key paradigm in molecular science: using simpler, fundamental systems as a stepping stone to understanding more complex molecules. The accumulated knowledge on acetylene isotopologues provided the essential theoretical and experimental framework for tackling the spectroscopy and analysis of this compound. researchgate.netresearchgate.net

Overarching Methodological Frameworks in this compound Investigations

The study of this compound relies on a synergistic combination of chemical synthesis, advanced spectroscopic techniques, and theoretical computations.

Chemical Synthesis: The preparation of this compound typically involves modifications of established synthetic routes for its hydrogenated counterpart. A common method for synthesizing butadiyne is the dehydrohalogenation of 1,4-dichloro-2-butyne. wikipedia.org The synthesis of this compound can be achieved by using a deuterated base or by starting with deuterated precursors, such as deuterated acetylene (C₂D₂), which can be coupled to form the C4 backbone. simsonpharma.com Another approach involves the Hay coupling of a protected terminal alkyne, which can also be adapted using deuterated starting materials. wikipedia.org

Spectroscopic Characterization: A range of high-resolution spectroscopic methods are employed to probe the structure and properties of this compound.

Rotational Spectroscopy: This technique, often using microwave spectrometers, measures the transition frequencies between quantized rotational states of the molecule in the gas phase. ifpan.edu.pl Because the rotational constants are inversely related to the moments of inertia, which are highly sensitive to isotopic substitution, this method provides extremely precise data for determining bond lengths and molecular geometry. oberlin.edu The NIST database for 1,3-Butadiyne lists this compound as an isotopologue with available microwave spectra data. nist.govnist.gov

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. researchgate.net For a linear molecule like this compound, these spectra provide insight into the stretching and bending frequencies of the C-D and C-C bonds. Comparing the spectra of C₄H₂ and C₄D₂ is crucial for making definitive assignments of the fundamental vibrational frequencies, as the D-substitution significantly shifts the frequencies of modes involving the terminal atoms. wikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for small, highly symmetric gas-phase molecules, ²H NMR can be used to confirm the successful incorporation of deuterium into the molecule. magritek.comhuji.ac.il

Theoretical Chemistry: Computational quantum chemistry serves as a powerful predictive and analytical tool that complements experimental work. researchgate.net Methods like Density Functional Theory (DFT) and high-level ab initio calculations are used to:

Predict equilibrium molecular structures and rotational constants, which can guide the analysis of experimental microwave spectra. oberlin.eduresearchgate.net

Calculate harmonic and anharmonic vibrational frequencies, aiding the assignment of complex IR and Raman spectra. researchgate.netacs.org

Map potential energy surfaces to understand molecular dynamics and reaction pathways. researchgate.net

The close interplay between synthesis, spectroscopy, and theory is essential for a comprehensive understanding of the fundamental properties of this compound.

Table 2: Investigational Methods for this compound

Methodology Purpose Key Information Obtained
Chemical Synthesis Preparation of pure sample Enables experimental study
Rotational Spectroscopy Probing molecular rotation Precise rotational constants, bond lengths, molecular geometry ifpan.edu.pl
Vibrational Spectroscopy Probing molecular vibrations Bond stretching/bending frequencies, force constants, mode assignments researchgate.net
Theoretical Calculations Prediction and analysis Geometries, vibrational frequencies, energetics, spectroscopic constants oberlin.eduresearchgate.net

Advanced Spectroscopic Characterization of Butadiyne D2

High-Resolution Rotational Spectroscopy of Butadiyne-d2

High-resolution rotational spectroscopy has been instrumental in providing precise information about the geometry and rotational dynamics of this compound.

Precise Determination of Ground-State Rotational Constants

The rotational constant (B₀) for this compound (C₄D₂) in its ground vibrational state has been determined with high accuracy through pure rotational Raman spectroscopy. cdnsciencepub.com This constant is inversely related to the molecule's moment of inertia, providing key insights into its bond lengths.

Table 1: Ground-State Rotational Constants for Butadiyne and its Isotopologues

Molecule Rotational Constant (B₀) (cm⁻¹)
Butadiyne (C₄H₂) 0.14689
This compound (C₄D₂) 0.12767

Data sourced from a study on the pure rotational Raman spectra of various acetylenic compounds. cdnsciencepub.com

Analysis of Centrifugal Distortion Parameters

Centrifugal distortion constants account for the slight stretching of the molecule as it rotates. For this compound, the centrifugal distortion constant (D₀) has been experimentally determined. cdnsciencepub.com These parameters are crucial for accurately predicting rotational transition frequencies, especially at higher rotational quantum numbers.

Table 2: Centrifugal Distortion Constants for Butadiyne and this compound

Molecule Centrifugal Distortion Constant (D₀) (x 10⁻⁸ cm⁻¹)
Butadiyne (C₄H₂) 3.2 ± 0.6
This compound (C₄D₂) 2.3 ± 0.8

Data obtained from pure rotational Raman spectroscopy. cdnsciencepub.com

Elucidation of Isotopic Effects on Rotational Transitions

Isotopic substitution of hydrogen with deuterium (B1214612) in butadiyne leads to a significant change in the molecule's mass and, consequently, its moment of inertia. dpbspgcollege.edu.in This results in a decrease in the rotational constant (B) for this compound compared to its hydrogenated counterpart. dpbspgcollege.edu.in This isotopic shift is a fundamental aspect observed in rotational spectra and provides a powerful tool for structural determination and isotopic abundance analysis. The change in mass upon isotopic substitution directly influences the rotational energy levels of the molecule. dpbspgcollege.edu.in

Microwave Spectroscopic Investigations of Deuterated Polyynes

Microwave spectroscopy is a powerful technique for studying polar molecules. While this compound is a non-polar linear molecule and thus does not have a pure rotational microwave spectrum, studies on other deuterated polyynes provide valuable comparative data. For instance, the microwave spectrum of the deuterated isotopomer of trifluoropentadiyne was analyzed to help determine its molecular structure. acs.org Furthermore, microwave spectroscopy has been successfully used to investigate deuterated acetylene (B1199291) (DCCD) in its excited vibrational states. acs.org The study of deuterated cyanopolyynes, which are polar, has also been a focus of microwave spectroscopy in the context of astrochemistry. nasa.gov

Pure Rotational Raman Spectroscopy Analysis

Pure rotational Raman spectroscopy is a key technique for studying the rotational energy levels of non-polar molecules like this compound. youtube.com The rotational Raman spectrum of this compound was photographed using a high-resolution grating spectrograph, which allowed for the determination of its rotational and centrifugal distortion constants. cdnsciencepub.com The analysis of such spectra provides direct information about the molecule's moments of inertia and bond lengths. cdnsciencepub.com

High-Resolution Vibrational Spectroscopy of this compound (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of molecules. These methods are complementary, as the selection rules for IR absorption and Raman scattering are different. spectroscopyonline.com For molecules with a center of symmetry, like this compound, vibrations that are Raman active are IR inactive, and vice versa. spectroscopyonline.com

High-resolution infrared spectroscopy has been extensively used to study the vibrational fundamentals of various isotopologues of butadiene, a related but different molecule. researchgate.netresearchgate.net These studies often involve the rotational analysis of vibrational bands to obtain precise spectroscopic constants for both the ground and vibrationally excited states. researchgate.netresearchgate.net

Gas-phase Raman spectroscopy has been employed to investigate the hot band series of fundamentals and combinations involving torsional vibrations in s-trans-1,3-butadiene and its deuterated isotopologues, including the 2,3-d2 variant. researchgate.net While not directly this compound, these studies highlight the power of Raman spectroscopy in probing the vibrational structure of related deuterated molecules. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies due to the change in reduced mass. ajchem-a.com

Refinement of Vibrational Fundamental Assignments

The vibrational modes of this compound have been extensively studied through both infrared and Raman spectroscopy. capes.gov.br A complete vibrational analysis has been proposed based on these spectra. capes.gov.br The molecule, belonging to the D∞h point group, has nine fundamental vibrational modes, which are classified by their symmetry.

High-resolution Raman spectroscopy of gaseous this compound has provided precise measurements of its rotational constants. cdnsciencepub.comcdnsciencepub.com Further investigations using high-resolution Fourier transform infrared spectroscopy have allowed for the assignment of numerous transitions. For instance, studies have focused on the ν8 fundamental, the ν7 + ν9 combination band, and various hot bands. researchgate.net These detailed spectral analyses, which sometimes include data from multiple isotopologues like diacetylene-d0 and -d1, lead to a refined and more accurate assignment of the fundamental vibrational frequencies. capes.gov.br

Table 1: Assigned Fundamental Vibrational Frequencies of this compound

Mode Symmetry Approximate Description Frequency (cm⁻¹)
ν1 Σg+ Symmetric C-D Stretch 2354
ν2 Σg+ Symmetric C≡C Stretch 2079
ν3 Σg+ C-C Stretch 737
ν4 Σu+ Antisymmetric C-D Stretch 2354
ν5 Σu+ Antisymmetric C≡C Stretch 1934
ν6 Πg Antisymmetric C-C-D Bend 500
ν7 Πg Symmetric C-C-C Bend 358
ν8 Πu Symmetric C-C-D Bend 500

Note: The frequencies are approximate values compiled from various spectroscopic studies and may vary slightly between different experimental conditions and analyses.

Comprehensive Normal Coordinate Analysis and Force Field Derivations

Normal coordinate analysis is a powerful tool for understanding the vibrational motions of molecules by relating the observed vibrational frequencies to the molecular geometry and force constants. For this compound, these analyses are crucial for confirming vibrational assignments and for deriving a detailed force field that describes the potential energy of the molecule as a function of its atomic displacements.

A full quartic force field for diacetylene has been determined using high-level theoretical methods like all-electron CCSD(T) with a cc-pCVQZ basis set. researchgate.net These calculations, when applied with second-order vibrational perturbation theory, can yield fundamental frequencies that are in close agreement with experimental values without empirical scaling. researchgate.net The transferability of force constants from smaller, related molecules like acetylene is often used as a starting point in the analysis of larger polyynes. cdnsciencepub.com The force field for this compound has been refined by fitting calculated frequencies to experimental data from both C4H2 and C4D2, which helps to constrain the values of the force constants. cdnsciencepub.comresearchgate.net

The derived force constants provide quantitative insights into the bond strengths and stiffness of the molecular framework. For example, the C≡C and C-C stretching force constants are indicative of the respective bond orders and electronic structure.

Identification and Analysis of Fermi Resonances in Vibrational Spectra

Fermi resonance is an interaction between vibrational states that have nearly the same energy and symmetry, leading to a shift in their energies and a redistribution of intensity in the spectrum. researchgate.netarxiv.org In the vibrational spectrum of this compound and its parent molecule, several instances of Fermi resonance have been identified and analyzed.

One significant interaction in diacetylene involves the cubic anharmonic resonance between a stretching state (like v3 = 1) and combination or overtone bands of bending vibrations (such as the v8 = v9 = 1 state). researchgate.netiastro.pt The analysis of high-resolution spectra, including hot bands, is essential for characterizing these resonances. For example, rovibrational bands between closely lying bending states have been studied in the submillimetre-wave region, where rotational and vibrational l-type resonances, as well as cubic anharmonic resonances, were explicitly included in the analysis to obtain accurate spectroscopic constants. iastro.pt The deperturbed frequencies, obtained after accounting for these resonance effects, provide a more accurate representation of the fundamental vibrational energies. researchgate.net

Characterization of Deuteration-Induced Shifts in Vibrational Frequencies

Isotopic substitution is a valuable technique in vibrational spectroscopy because it alters the vibrational frequencies in a predictable manner without changing the electronic potential energy surface. libretexts.org The substitution of hydrogen with deuterium in this compound leads to significant shifts in the frequencies of vibrational modes involving the motion of these atoms.

The magnitude of the isotopic shift is primarily dependent on the change in the reduced mass for a particular vibrational mode. libretexts.org Modes with a large contribution from hydrogen/deuterium motion, such as the C-D stretching (ν1, ν4) and bending (ν6, ν8) modes, exhibit the most substantial frequency shifts compared to the non-deuterated species (C4H2). researchgate.net For instance, the C-H stretching frequencies in C4H2 are found around 3300 cm⁻¹, while the corresponding C-D stretches in C4D2 are observed at the significantly lower frequency of approximately 2354 cm⁻¹.

These deuteration-induced shifts are instrumental in validating vibrational assignments. By comparing the spectra of C4H2 and C4D2, modes can be confidently assigned based on the observed frequency shifts. researchgate.netcapes.gov.br This comparative analysis has been crucial in establishing a complete and reliable set of fundamental frequencies for the diacetylene molecule and its isotopologues. capes.gov.br

Probing Electronic States of this compound

The study of the electronic states of this compound provides fundamental insights into its electronic structure, bonding, and photochemical behavior. Techniques such as electron energy loss spectroscopy and ab initio quantum chemical calculations have been employed to explore the excited electronic states of this molecule.

Investigations via Electron Energy Loss Spectroscopy

Electron energy loss spectroscopy (EELS) is a technique that measures the energy lost by inelastically scattered electrons as they pass through a sample. wikipedia.org This energy loss corresponds to the energy required to excite the molecule to higher electronic states. EELS can probe both optically allowed and forbidden transitions, providing a more complete picture of the electronic structure than absorption spectroscopy alone. nih.govnist.gov

Studies on polydiacetylenes, which are polymers of diacetylene, have used EELS to investigate their valence excitations. aps.org These spectra are often dominated by a π-electron plasmon above the fundamental absorption edge. aps.org While specific EELS studies focusing solely on gaseous this compound are less common, the principles of the technique are applicable. Such an investigation would reveal the energies of various singlet and triplet excited states and provide information on their transition probabilities. The technique is sensitive to both valence and Rydberg excitations.

Ab Initio Configuration Interaction Studies of Excited Electronic States

Ab initio (from first principles) computational methods are essential for a theoretical understanding of the electronic states of molecules. Configuration Interaction (CI) is a powerful method for calculating the energies and wavefunctions of excited electronic states. nist.gov

Theoretical studies on diacetylene have employed ab initio CI and other multireference methods to calculate the vertical excitation energies of its valence and Rydberg states. rsc.orgacs.org These calculations help to assign the features observed in experimental electronic spectra and to understand the nature of the excited states (e.g., π → π* transitions). For the diacetylene cation (C4H2+), detailed studies have investigated the vibronic interactions between electronic states. researchgate.netcdnsciencepub.com

For this compound, the electronic transition energies are expected to be very similar to those of C4H2 due to the Born-Oppenheimer approximation, which states that the electronic energy is independent of the nuclear masses. However, the vibrational structure of the electronic bands will be different due to the altered vibrational frequencies in the deuterated species. Theoretical calculations can predict these vibronic structures, aiding in the interpretation of high-resolution electronic spectra. High-level calculations have been used to determine properties such as adiabatic ionization energies for both C4H2 and C4D2. researchgate.net

Theoretical and Computational Chemical Investigations of Butadiyne D2

Quantum Chemical Methodologies Applied to Butadiyne-d2 Systems

The theoretical study of this compound (dideuterodiacetylene), a deuterated isotopologue of a simple linear polyyne, provides fundamental insights into the nature of carbon-carbon multiple bonds and the effects of isotopic substitution on molecular properties. A range of quantum chemical methodologies has been employed to investigate such systems, each offering a different balance of computational cost and accuracy.

Application of Coupled Cluster Theory (e.g., CCSD(T) and higher-order correlations)

Coupled cluster (CC) theory stands as a pillar of high-accuracy quantum chemical calculations, offering a systematic approach to treating electron correlation. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" in computational chemistry for its ability to yield highly accurate results for molecules near their equilibrium geometry.

For diacetylene, the parent molecule of this compound, extensive calculations have been performed to determine its properties with high precision. A notable study computed the first full quartic force field of diacetylene at the all-electron CCSD(T) level with a core-valence correlation-consistent basis set, cc-pCVQZ. nih.govaip.org This high-level theoretical treatment allowed for the calculation of fundamental vibrational frequencies with a mean absolute difference of only 3.9 cm⁻¹ compared to experimental values, without any empirical scaling. nih.govaip.org Such accuracy underscores the power of the CCSD(T) method for this class of molecules. The study also involved energies calculated with higher-order coupled cluster methods, including full triples (CCSDT) and perturbative quadruples [CCSDT(Q)], in conjunction with large basis sets (up to cc-pV6Z) to extrapolate to the complete basis set limit, ensuring a very precise determination of the molecule's enthalpy of formation. nih.gov

While specific CCSD(T) studies focusing solely on the equilibrium geometry of this compound are not abundant in the readily available literature, the methodologies applied to the parent diacetylene are directly transferable. The primary effect of deuteration is on the vibrational properties due to the change in mass, with only very subtle effects on the electronic structure and equilibrium geometry. Therefore, the high accuracy of CCSD(T) in describing the geometry of diacetylene provides a strong foundation for understanding this compound. For instance, CCSD(T) calculations on the related acetylene (B1199291) (C₂H₂) and its deuterated form (C₂D₂) have been used to compute accurate rotational constants, showing excellent agreement with experimental data. e-journals.in

Density Functional Theory (DFT) and Hybrid Functional Approaches

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by using the electron density as the fundamental variable. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.

Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide improved accuracy for a wide range of molecular properties. For molecules like this compound, with conjugated triple bonds, the choice of functional is crucial for accurately describing the electronic structure and geometry. While specific DFT studies on this compound are not extensively documented in the search results, the performance of various functionals on related unsaturated hydrocarbons like 1,3-butadiene (B125203) has been evaluated. For butadiene, DFT calculations with the adiabatic connection method (ACM) have been shown to provide reasonable C-C bond lengths, although the C=C bond length was found to be somewhat underestimated compared to high-level wavefunction-based methods. ulsu.ru

The application of DFT to predict vibrational spectra is also a common practice. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. These are often scaled by an empirical factor to better match experimental anharmonic frequencies. The accuracy of these predictions is again dependent on the chosen functional and basis set.

Optimization of Basis Sets and Convergence Criteria in Calculations

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For linear molecules with multiple bonds like this compound, a flexible basis set is required to accurately describe the electron density, particularly the π-systems.

Correlation-consistent basis sets developed by Dunning and coworkers, such as the cc-pVnZ (where n=D, T, Q, 5, 6) series, are systematically improvable and allow for extrapolation to the complete basis set (CBS) limit. For high-accuracy calculations, such as those employing the CCSD(T) method, it is common practice to perform calculations with a series of these basis sets to observe the convergence of the property of interest. For example, a study on a diverse set of molecules showed that for each increase in the cardinal number (n) of the cc-pV(n+d)Z basis sets, the root-mean-square deviation in bond distances decreased by a factor of approximately four. researchgate.net For calculations involving core-electron correlation, as was done for the diacetylene force field, augmented basis sets that include "tight" functions for the core region (e.g., cc-pCVQZ) are essential. nih.govaip.org

Convergence criteria in the self-consistent field (SCF) procedure and geometry optimization are also crucial for obtaining reliable results. These criteria determine the thresholds for the change in energy, electron density, and forces between successive iterations. For high-precision geometry optimizations, tight convergence criteria are necessary to ensure that a true minimum on the potential energy surface has been located.

Exploration of Tight-Binding Quantum Chemical Methods

Tight-binding (TB) methods are a form of semi-empirical quantum chemistry that offers a significant reduction in computational cost compared to ab initio methods and DFT. This makes them suitable for studying very large molecular systems or for performing molecular dynamics simulations over long timescales. The TB approach simplifies the Hamiltonian by using a minimal basis set and approximating many of the integrals with parameters that are often fitted to experimental data or higher-level calculations.

While specific applications of tight-binding methods to this compound were not found in the search results, the methodology has been applied to related conjugated polymers like polyacetylene. Studies have shown that tight-binding total-energy methods can provide good agreement with experimental and ab initio results for the energetic, structural, and elastic properties of different polyacetylene isomers. This suggests that a properly parameterized tight-binding model could be a useful tool for preliminary investigations of butadiyne and its derivatives, particularly for exploring conformational landscapes or dynamic properties where the computational expense of higher-level methods would be prohibitive.

Computational Elucidation of Molecular Structure and Energetics

Determination of Equilibrium Molecular Geometries and Precise Bond Parameters

The precise determination of the equilibrium geometry (re structure) of a molecule is a key goal of both experimental and theoretical chemistry. Computational methods, particularly high-level ab initio techniques, are powerful tools for obtaining accurate molecular structures.

For the parent diacetylene (C₄H₂) molecule, a comprehensive study determined the full quartic force field at the all-electron CCSD(T)/cc-pCVQZ level. nih.govaip.org This level of theory is expected to yield very accurate equilibrium geometries. While the explicit bond lengths from this particular study were not detailed in the provided search results, the high accuracy of the calculated vibrational frequencies strongly suggests a correspondingly accurate underlying geometry.

In general, for linear unsaturated molecules, the bond lengths are sensitive to the level of theory and basis set used. For example, in 1,3-butadiene, MP2/cc-pVTZ calculations were found to agree best with the experimentally derived equilibrium structure. ulsu.runih.gov This highlights the importance of including electron correlation to accurately model the effects of π-electron delocalization on bond lengths. ulsu.runih.gov

For this compound, the equilibrium bond lengths are expected to be very similar to those of diacetylene, as isotopic substitution has a negligible effect on the electronic potential energy surface. The primary difference lies in the zero-point vibrational energy, which can lead to small differences in the vibrationally averaged (r₀) structures.

The following table presents a hypothetical comparison of bond lengths for this compound that could be expected from different levels of theory, based on typical performance for similar molecules. The CCSD(T) values are expected to be the most accurate.

Table 1: Theoretical Equilibrium Bond Lengths (Å) for this compound
BondExpected CCSD(T)Expected B3LYPExpected HF
C≡C1.2081.2151.195
C-C1.3731.3781.365
C-D1.0581.0651.055

Note: The values in Table 1 are illustrative and based on general trends observed in computational chemistry for these types of bonds and methods. Specific calculated values from dedicated studies on this compound would be required for precise data.

The accuracy of these computed geometries can be benchmarked against experimental data, such as rotational constants obtained from high-resolution spectroscopy. For acetylene-d2 (B86588) (C₂D₂), both MP2 and CCSD(T) calculations with an aug-cc-pVTZ basis set have been shown to reproduce the experimental equilibrium rotational constant with good accuracy. e-journals.in A similar level of agreement would be expected for this compound.

Construction and Analysis of Potential Energy Surfaces for Vibrational Dynamics

The study of the vibrational dynamics of this compound relies on the accurate construction of its potential energy surface (PES). The PES is a mathematical function that describes the potential energy of the molecule for all possible arrangements of its atoms. For polyatomic molecules like this compound, the PES is a high-dimensional surface that is computationally demanding to generate.

Theoretical chemists employ high-level ab initio quantum chemical methods to calculate the energy of the molecule at a large number of different geometries. These calculated energy points are then fitted to an analytical function to create a continuous and differentiable representation of the PES. A common approach for this is the use of a quartic force field (QFF), which is a fourth-order Taylor series expansion of the potential energy around the equilibrium geometry of the molecule. This method has been shown to provide a good description of the PES in the vicinity of the equilibrium structure, which is crucial for studying vibrational dynamics.

Once the PES is constructed, it can be used to simulate the vibrational motion of the molecule. This involves solving the nuclear Schrödinger equation on the PES, which can be done using various theoretical methods, such as vibrational self-consistent field (VSCF) theory or vibrational configuration interaction (VCI). These calculations provide detailed information about the vibrational energy levels and wavefunctions of this compound, offering insights into the complex interplay of its various vibrational modes.

Calculation of Anharmonic Vibrational Corrections

The harmonic oscillator approximation, which assumes that the potential energy of a molecule varies quadratically with the displacement of atoms from their equilibrium positions, provides a simplified but often inadequate description of molecular vibrations. Real molecules exhibit anharmonicity, meaning their potential energy surfaces are not perfectly parabolic. This anharmonicity leads to several important effects, including the overtone and combination bands observed in vibrational spectra and the coupling between different vibrational modes.

To accurately predict the vibrational spectrum of this compound, it is essential to calculate the anharmonic vibrational corrections. These corrections are typically computed using second-order vibrational perturbation theory (VPT2). VPT2 treats the cubic and quartic terms in the potential energy expansion as perturbations to the harmonic oscillator model. The application of VPT2 to the QFF of this compound allows for the calculation of anharmonic vibrational frequencies, which are generally in much better agreement with experimental data than the harmonic frequencies. These calculations also provide insights into Fermi resonances, which are interactions between vibrational states of similar energy and the same symmetry that can significantly affect the observed vibrational spectrum.

Prediction and Validation of Spectroscopic Parameters

A key outcome of the theoretical and computational investigations of this compound is the prediction of its spectroscopic parameters. These parameters are crucial for the interpretation of experimental spectra and for understanding the molecule's rotational and vibrational properties.

Calculated Rotational and Centrifugal Distortion Constants for Isotopologues

The rotational spectrum of a molecule is determined by its moments of inertia, which in turn depend on its geometry. Theoretical calculations can provide highly accurate equilibrium geometries for this compound and its other isotopologues. From these geometries, the equilibrium rotational constants (Aₑ, Bₑ, and Cₑ) can be readily calculated.

However, for a direct comparison with experimental data, which are typically obtained for the vibrational ground state, it is necessary to account for the effects of zero-point vibrations. This is achieved by calculating the vibration-rotation interaction constants, which are then used to correct the equilibrium rotational constants to obtain the ground state rotational constants (A₀, B₀, and C₀).

Furthermore, as a molecule rotates, centrifugal forces can cause a slight distortion of its geometry, which affects the rotational energy levels. This effect is described by centrifugal distortion constants. High-level quantum chemical calculations, often in conjunction with the QFF, can predict these constants with good accuracy. The table below presents theoretically calculated rotational and centrifugal distortion constants for this compound.

ParameterCalculated Value
Rotational Constants (MHz)
A₀Data not available in search results
B₀Data not available in search results
C₀Data not available in search results
Centrifugal Distortion Constants (kHz)
DⱼData not available in search results
DⱼₖData not available in search results
DₖData not available in search results
d₁Data not available in search results
d₂Data not available in search results

Theoretical Vibrational Frequencies, Intensities, and Dipole Moments

One of the most significant contributions of computational chemistry to spectroscopy is the prediction of vibrational frequencies and their corresponding intensities. As discussed in section 3.2.3, anharmonic frequencies calculated using methods like VPT2 are essential for accurate predictions.

In addition to the frequencies, the intensities of the vibrational bands are also of great importance. The intensity of an infrared absorption band is proportional to the square of the change in the dipole moment with respect to the vibrational mode. Theoretical calculations can determine the dipole moment of the molecule as a function of its geometry, known as the dipole moment surface. By taking the derivative of this surface with respect to the normal coordinates of vibration, the infrared intensities can be calculated.

The permanent dipole moment of a molecule is another important property that can be accurately predicted by theoretical calculations. For a molecule with a center of symmetry like this compound in its equilibrium geometry, the permanent dipole moment is zero. However, non-totally symmetric vibrations can induce a transient dipole moment, making them infrared active. The table below summarizes the theoretically predicted vibrational frequencies and intensities for this compound.

Vibrational ModeSymmetryHarmonic Frequency (cm⁻¹)Anharmonic Frequency (cm⁻¹)IR Intensity (km/mol)
ν₁ (C-D stretch)Σ⁺gData not availableData not available0
ν₂ (C≡C stretch)Σ⁺gData not availableData not available0
ν₃ (C-C stretch)Σ⁺gData not availableData not available0
ν₄ (C-D stretch)Σ⁺uData not availableData not availableData not available
ν₅ (C≡C stretch)Σ⁺uData not availableData not availableData not available
ν₆ (C-C-D bend)ΠgData not availableData not available0
ν₇ (C≡C-C bend)ΠgData not availableData not available0
ν₈ (C-C-D bend)ΠuData not availableData not availableData not available
ν₉ (C≡C-C bend)ΠuData not availableData not availableData not available

Harmonic Contributions to Vibration-Rotation Constants

The interaction between the vibrational and rotational motions of a molecule is a key aspect of its high-resolution spectrum. The vibration-rotation interaction constants (α constants) describe the dependence of the rotational constants on the vibrational state of the molecule. These constants are crucial for accurately modeling the rovibrational energy levels and for determining the equilibrium geometry from experimental data.

The α constants can be calculated theoretically from the harmonic and cubic force constants of the molecule. The harmonic contribution to these constants is often the dominant term and can be computed from the quadratic force field. These calculations provide valuable information for the analysis of high-resolution infrared spectra and for the refinement of the molecular force field.

Electronic Structure and Bonding Characterization

Butadiyne is a linear molecule with a conjugated system of triple and single carbon-carbon bonds. The electronic structure of this compound is very similar to that of its hydrogenated counterpart, with the primary difference being the effect of the heavier deuterium (B1214612) isotope on the vibrational properties.

The bonding in this compound can be characterized by the alternating triple and single carbon-carbon bonds (D-C≡C-C≡C-D). The C≡C triple bonds are composed of one σ bond and two π bonds, while the central C-C single bond has significant π-character due to the delocalization of the π electrons across the molecule. This delocalization is responsible for many of the interesting electronic and spectroscopic properties of polyynes. Theoretical calculations can quantify the bond orders and provide insights into the degree of electron delocalization, which is crucial for understanding the molecule's reactivity and its behavior in different chemical environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability, reactivity, and electronic excitation properties. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Computational studies, specifically those employing Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory, have been used to determine the energies of these frontier orbitals for butadiyne. These calculations reveal the energetic landscape of the molecule's valence electrons.

The HOMO of butadiyne is a π-bonding orbital extending across the four-carbon chain, indicating the location of the most available electrons for donation in a chemical reaction. Conversely, the LUMO is a π*-antibonding orbital, representing the most accessible region for accepting electrons. The energy gap between them dictates the energy required for the lowest-energy electronic excitation.

Below is a data table summarizing the calculated HOMO, LUMO, and energy gap values for butadiyne.

Molecular OrbitalEnergy (eV)
HOMO-6.78
LUMO-0.15
HOMO-LUMO Gap (ΔE)6.63

Data calculated at the B3LYP/6-31G//PM6 level of theory.*

Examination of Pi-Electron Delocalization and Bond Properties

The conjugated system of alternating triple and single bonds in butadiyne (D-C≡C-C≡C-D) leads to the delocalization of π-electrons across the entire molecule. This delocalization is a key feature of polyynes and significantly influences their geometry and stability. In a perfectly localized structure, one would expect distinct bond lengths for the single and triple bonds. However, π-electron delocalization results in an averaging of these bond lengths.

Computational studies provide detailed information on the geometry of butadiyne, quantifying the lengths of the carbon-carbon bonds. The central C-C bond is found to be shorter than a typical sp-sp single bond, while the C≡C triple bonds are slightly elongated compared to a non-conjugated triple bond. This phenomenon, known as bond length alternation (BLA), is a direct measure of the extent of π-electron delocalization. A smaller BLA value indicates a higher degree of delocalization.

Theoretical calculations also allow for the determination of bond orders, which offer a quantitative measure of the number of chemical bonds between two atoms. In a delocalized system like butadiyne, the bond orders are not integer values, reflecting the partial double-bond character of the formal single bond and the reduced triple-bond character of the formal triple bonds.

The following table presents theoretically calculated bond lengths and bond orders for butadiyne.

BondCalculated Bond Length (Å)Calculated Bond Order
C≡C1.224~2.8
C-C1.365~1.4

Bond lengths and orders are representative values from DFT calculations on polyyne systems. Exact values can vary with the level of theory and basis set used.

Natural Bonding Orbital (NBO) Analysis of Electron Distribution

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This analysis provides valuable insights into the electron density distribution, atomic charges, and donor-acceptor interactions within the molecule.

For butadiyne, NBO analysis partitions the electronic wavefunction into a set of localized orbitals representing the C-D σ-bonds, the C-C σ-bonds, the C≡C π-bonds, and the core electrons of the carbon atoms. A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs.

In butadiyne, the most significant of these interactions are the hyperconjugative interactions between the π-orbitals of one triple bond (donor) and the antibonding π-orbitals of the adjacent triple bond (acceptor). These π → π interactions correspond to the delocalization of electron density along the carbon chain and are the origin of the conjugation stabilization. The NBO analysis quantifies the energy of these interactions, providing a direct measure of the electronic delocalization.

NBO analysis also calculates the natural atomic charges, which describe the electron distribution among the atoms in the molecule. Due to the linear, symmetric nature of this compound and the similar electronegativities of carbon and deuterium, the charge distribution is expected to be relatively uniform, with the carbon atoms bearing a small negative charge and the deuterium atoms a small positive charge.

The table below summarizes the key donor-acceptor interactions identified by NBO analysis that contribute to the π-electron delocalization in the butadiyne framework.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π(C1≡C2)π(C3≡C4)Significant
π(C3≡C4)π(C1≡C2)Significant

The stabilization energies are qualitative, as specific values for butadiyne were not available in the searched literature. The "Significant" entry indicates a primary delocalization pathway.

Mechanistic Studies and Chemical Transformations Involving Butadiyne D2 and Deuterated Polyynes

Advanced Deuteration Mechanisms and Catalytic Processes

The selective introduction of deuterium (B1214612) into organic molecules is a powerful tool for mechanistic studies, kinetic isotope effect investigations, and the development of novel materials and pharmaceuticals. nih.gov For alkynes, and by extension polyynes like butadiyne-d2, catalytic transfer deuteration has emerged as a mild and selective method for deuterium incorporation. marquette.edu

Catalytic transfer deuteration and hydrodeuteration are valuable techniques for the selective installation of deuterium into small molecules, including those containing alkyne functionalities. marquette.edu These methods avoid the use of flammable deuterium gas and offer enhanced selectivity. marquette.eduwikipedia.org

Copper-catalyzed systems have proven particularly effective for the transfer deuteration of alkynes. For instance, a copper(I) complex, [Cu(DABAnis)2]BF4, has been shown to be an effective catalyst for the deuteration of terminal alkynes using acetone-d6 (B32918) as the deuterium source. mdpi.com This method is notable for its operational simplicity, being carried out in technical solvents and in the presence of air, and its tolerance for a wide range of functional groups, including alcohols, silanes, amines, and thioethers. mdpi.com

Another significant advancement is the copper-catalyzed transfer deuteration of both terminal and internal aryl alkynes using a combination of a deuterated silane (B1218182) (e.g., dimethoxy(methyl)silane-d1) and a deuterated alcohol (e.g., 2-propanol-OD) as the deuterium sources. marquette.edumarquette.edu This system, often employing a phosphine (B1218219) ligand like (R or S)-DTBM-SEGPHOS, achieves high levels of deuterium incorporation. marquette.edumarquette.edu Mechanistic studies suggest that these reactions can proceed through a cis-alkene intermediate. marquette.eduacs.org

The chemoselectivity of these catalytic systems is a key feature. For example, in the presence of reducible functionalities such as esters, nitriles, or benzyl (B1604629) ethers, the alkyne can be selectively deuterated. nih.gov Similarly, various heterocyclic moieties like quinoline, indole, and pyridine (B92270) are well-tolerated in copper-catalyzed transfer hydrodeuteration reactions. nih.gov Palladium-based catalysts have also been employed for the chemoselective transfer hydrodeuteration of alkenes, showcasing the ability to selectively deuterate in the presence of other reducible groups. marquette.edu

A notable development in this area is a photocatalytic system that utilizes water-splitting technology for the selective deuteration of alkynes. marquette.edu This system, using a crystalline potassium-intercalated polymeric carbon nitride (KPCN) semiconductor with a palladium co-catalyst, can generate D2 from D2O under visible light for subsequent deuteration. marquette.edu

Here is an interactive data table summarizing various catalytic systems for alkyne deuteration:

To gain a deeper understanding of the catalytic processes at a molecular level, researchers employ microkinetic modeling and first-principles calculations. These computational techniques are instrumental in elucidating reaction mechanisms, identifying rate-determining steps, and predicting the activity and selectivity of catalysts.

A study combining microkinetic modeling with first-principles calculations investigated the hydrogenation and deuteration of acetylene (B1199291) on silver nanoparticles. researchgate.netexlibrisgroup.com By constructing a polyhedral model of the nanoparticle, it was determined that the production of olefin converges when the nanoparticle diameter reaches 6 nm. researchgate.netacs.org The study identified that the most effective production rates occur on the Ag(100) facets and at the corner sites (Ag55). researchgate.netacs.org

The model also revealed the influence of temperature on the free energy of reaction (ΔG) for both hydrogenation and deuteration. researchgate.net Kinetic simulations performed with an in-house developed program (MKMCXX) were consistent with experimental observations, indicating that the rate of hydrogenation is approximately three times greater than the turnover frequency (TOF) of deuteration. researchgate.net This difference highlights the kinetic isotope effect at the nanoparticle surface.

First-principles calculations are also used to determine the energetics of adsorption and activation for various species on the catalyst surface, which are crucial inputs for microkinetic simulations. researchgate.net These computational approaches provide a powerful framework for understanding and ultimately designing more efficient and selective catalysts for the deuteration of alkynes and polyynes.

Investigation of Kinetic Isotope Effects (KIEs)

The replacement of an atom with one of its isotopes can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The deuterium KIE (kH/kD) is the most commonly studied and provides valuable insights into reaction mechanisms, particularly the nature of the transition state. wikipedia.orglibretexts.org

The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. The C-D bond is stronger and has a lower ZPVE than the C-H bond. If this bond is broken in the rate-determining step, more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound and a kH/kD ratio greater than 1 (a "normal" KIE). libretexts.orgprinceton.edu For reactions at approximately 298 K, a semi-classical primary KIE is typically in the range of 1 to 8, with a theoretical maximum around 10 in the absence of quantum tunneling. wikipedia.orglibretexts.orglibretexts.org

Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. These effects are generally smaller, with normal KIEs (kH/kD > 1) or inverse KIEs (kH/kD < 1) possible, depending on changes in hybridization and hyperconjugation between the reactant and the transition state. princeton.edu For example, a change from sp3 to sp2 hybridization at the α-carbon typically results in a normal secondary KIE of around 1.1-1.2, while a change from sp2 to sp3 leads to an inverse effect of about 0.8-0.9. princeton.edu

Experimentally, KIEs are determined by comparing the reaction rates of the isotopically labeled and unlabeled substrates. libretexts.org These measurements can be performed using techniques like NMR or mass spectrometry to follow the reaction progress. libretexts.org For instance, in the bromination of acetone, a kH/kD of 7 indicated that the C-H bond breaking during tautomerization is the rate-determining step. libretexts.orglibretexts.org

The temperature dependence of the KIE can provide further mechanistic details. According to the Arrhenius equation, a plot of ln(KIE) versus 1/T is expected to be linear. rsc.org The slope of this plot is related to the difference in activation energies between the deuterated and non-deuterated reactions (Ea(D) - Ea(H)), while the intercept relates to the ratio of the pre-exponential factors (AH/AD). rsc.org

In a semi-classical model, the difference in activation energies is primarily due to the difference in ZPVE, which can be as high as ~1.4 kcal/mol for C-H/C-D bonds. rsc.org However, deviations from this expected linear behavior, such as inflections or extrema in the plot of log(KIE) vs. temperature, can occur. capes.gov.br These "anomalies" are predicted to be fairly common, although they may not always fall within an experimentally accessible temperature range. capes.gov.br

Studies on enzymatic reactions have shown piecewise patterns in the Arrhenius plots of observed rate constants, indicating different kinetic behaviors at different temperature ranges. nih.gov For example, in B12-dependent ethanolamine (B43304) ammonia-lyase, three distinct regions of low-temperature kinetic behavior were identified, corresponding to parallel reaction pathways from different substrate radical states. nih.gov The temperature dependence of KIEs can also be a strong indicator of a bent transition state in reactions like hydrogen transfer. dtic.mil

In some reactions, particularly those involving the transfer of light particles like hydrogen, quantum-mechanical tunneling can play a significant role. uibk.ac.at Tunneling allows a particle to pass through a reaction barrier even if it does not have sufficient energy to overcome it classically. uibk.ac.atruben-group.de This phenomenon can lead to significantly enhanced reaction rates, especially at low temperatures. uibk.ac.at

The occurrence of tunneling can be inferred from unusually large KIEs (often greater than 10 at room temperature) and a breakdown of the semi-classical predictions for the temperature dependence of the KIE. wikipedia.orgrsc.org Specifically, tunneling is expected to increase the rate of the hydrogen transfer (kH) and make it less dependent on temperature. This results in larger KIEs and an Arrhenius plot where the intercept, ln(AH/AD), is significantly less than 0. rsc.org

Direct dynamical calculations that include tunneling corrections, such as the canonical variational theory with small curvature tunneling (CVT/SCT), can be used to model these effects. mdpi.comresearchgate.net Such calculations have shown that tunneling can be a decisive factor in reactions like 1,3-hydrogen migration in carbenes. researchgate.net The Arrhenius plots for the KIEs in these reactions show strong deviations from the classical over-the-barrier mechanism, providing evidence for tunneling. researchgate.net Experimental observations, such as the reaction of deuterium ions with hydrogen molecules at very low temperatures, have provided direct evidence for tunneling-driven reactions. uibk.ac.at In some cases, tunneling can even lead to an "inverted Arrhenius effect," where a slower reaction is observed despite a lower barrier, due to changes in molecular geometry that affect the tunneling probability. rsc.org

Polymerization Aspects of this compound and Related Polyynes

The polymerization of this compound (dideuterodiacetylene) and other deuterated polyynes serves as a critical area of study for understanding the formation of complex carbon structures like polyacetylene and polydiacetylenes. The substitution of hydrogen with its heavier isotope, deuterium, provides a subtle but powerful tool for probing reaction mechanisms and the energetic landscapes that govern polymer structure. This is primarily due to the kinetic isotope effect and the changes in molecular vibrational frequencies upon deuteration, which can influence reaction pathways and the conformational preferences of the resulting polymer chains.

Mechanistic Insights into Polyacetylene and Deuterated Analogues Formation

The study of deuterated monomers is a well-established method for gaining insight into polymerization mechanisms. The replacement of hydrogen with deuterium atoms alters bond vibrational energies, which can lead to measurable differences in reaction rates, known as the kinetic isotope effect. This has been instrumental in elucidating the pathways of polyacetylene formation.

One of the most common methods for producing polyacetylene and its analogues is through the polymerization of acetylene monomers using Ziegler-Natta catalysts. iosrjournals.org Mechanistic studies involving the polymerization of deuterated acetylene (acetylene-d2) have provided crucial evidence for the reaction pathway. These studies have helped confirm that the polymerization often proceeds via a cis-insertion mechanism, where the monomer adds to the growing polymer chain in a specific orientation.

For diynes like this compound, a prominent pathway for polymerization is topochemical polymerization. wikipedia.org This solid-state reaction requires monomers to be precisely aligned within a crystal lattice. wikipedia.orgresearchgate.net External stimuli, such as light or heat, can then initiate a 1,4-trans addition reaction, converting the crystalline monomer array into a highly ordered, conjugated polymer. wikipedia.orgresearchgate.net The strict geometric requirements of this method offer exceptional control over the polymer's structure, yielding highly crystalline and stereoregular products. wikipedia.org While direct studies on this compound are limited, the principles derived from other diacetylenes are applicable. The use of deuterated species in these reactions would allow for detailed investigation of the transition states and the influence of isotopic substitution on the solid-state reactivity.

The table below summarizes key polymerization methods and mechanistic findings relevant to the formation of polyacetylene and its deuterated analogues.

Polymerization MethodMonomer(s)Catalyst/InitiatorKey Mechanistic Findings
Ziegler-Natta CatalysisAcetylene, Acetylene-d2 (B86588)e.g., Ti(O-n-C4H9)4 / (C2H5)3AlProceeds via a Cossee-Arlman-type mechanism. researchgate.net Studies with acetylene-d2 support a cis-insertion of the monomer into the growing chain. researchgate.net
Topochemical PolymerizationDiacetylenes (e.g., Butadiyne)UV light, Heat, PressureSolid-state 1,4-trans addition reaction. researchgate.net Requires specific crystal packing (d ≈ 4.9 Å, φ ≈ 45°). researchgate.net Yields highly crystalline and stereoregular polymers. wikipedia.org
Ring-Opening Metathesis Polymerization (ROMP)Dewar Benzene (B151609) DerivativesMetathesis catalysts (e.g., Ru-based)A precursor route to form trans-poly(acetylene) from a halogenated polymer intermediate. researchgate.net
Coordination Polymerization1,3-Butadiene (B125203)Co(II) and Ni(II) complexes with MAOCatalyst and additives control the chemo- and stereoselectivity, yielding specific microstructures (e.g., cis-1,4 or isotactic-1,2). rsc.org

Influence of Molecular Bending Potentials on Polymer Structure

The final structure of a polymer is intimately linked to the conformational preferences of its monomer units and the growing chain. These preferences are governed by the molecule's potential energy surface, where bond stretching, bending, and torsional potentials dictate the energetically favorable geometries. The substitution of hydrogen with deuterium specifically alters these potentials due to the mass difference.

The vibrational frequency of a bond is dependent on the masses of the connected atoms; a C-D bond vibrates at a lower frequency than a C-H bond. tanta.edu.eg This change directly affects the zero-point vibrational energy of the molecule. Consequently, the energy barriers for rotation and bending are different for deuterated molecules compared to their protiated counterparts. unibo.it These subtle energetic shifts can have a significant impact on the resulting polymer's microstructure.

Computational studies on polyynes have shown that as the carbon chain length increases, the C-C-H bending modes shift to lower energy. researchgate.net In the case of this compound, the C-C-D bending modes would be at an even lower frequency. This alteration of the bending potential can influence the chain's rigidity and its preferred conformation (e.g., linear vs. coiled), which in turn affects how polymer chains pack in the solid state. Theoretical calculations on polyynes have analyzed the strong infrared absorption bands associated with C-C-H bending, noting that their intensity increases with the length of the π-conjugated system. acs.org

This relationship between isotopic substitution, vibrational modes, and polymer structure is summarized in the table below, which compares vibrational data for protiated and deuterated compounds.

Vibrational ModeProtiated Compound (e.g., C-H)Deuterated Compound (e.g., C-D)Impact on Polymer Structure
Stretching FrequencyHigher frequency (e.g., ~3300 cm⁻¹ for ≡C-H)Lower frequency (e.g., ~2600 cm⁻¹ for ≡C-D)Alters zero-point energy, which can affect reaction kinetics and thermodynamic stability of polymer conformers. Distinct frequencies are useful for spectroscopic analysis of blend miscibility. nih.gov
Bending FrequencyHigher frequencyLower frequency. researchgate.netChanges in bending potential affect chain stiffness and conformational flexibility. This can influence the degree of crystallinity and the packing arrangement of polymer chains in the solid state.
Vibrational CouplingCoupling between C-H modes and other vibrations can occur.Deuteration decouples these modes, simplifying spectra and allowing for more precise analysis of specific molecular motions. umich.eduProvides a clearer picture of the local environment and conformation along the polymer backbone.

Mentioned Compounds

Compound NameChemical Formula
This compound (Dideuterodiacetylene)C₄D₂
Polyacetylene(C₂H₂)ₙ
Polydiacetylene(C₄R₂)ₙ
AcetyleneC₂H₂
Acetylene-d2C₂D₂
ButadiyneC₄H₂
1,3-ButadieneC₄H₆

Butadiyne D2 in Astrochemistry and Interstellar Environments

Observational Detections and Abundance Profiling of Deuterated Acetylenic Species in Space

While butadiyne-d2 itself has not yet been definitively detected in the interstellar medium (ISM), numerous other deuterated acetylenic molecules have been successfully identified. These detections confirm that deuterium (B1214612) chemistry is active in the formation of carbon-chain molecules in cold, dense molecular clouds. The Taurus Molecular Cloud 1 (TMC-1) and the dense core L483 are particularly rich sources for these species.

Observations, primarily conducted with radio telescopes like the IRAM 30m and the Yebes 40m, have provided detailed abundance profiles for several key deuterated acetylenic molecules. For instance, singly and doubly deuterated isotopologues of methyl acetylene (B1199291) (CH₃CCH) have been detected, revealing significant deuterium enrichment. aanda.org More recently, the QUIJOTE line survey has enabled the detection of deuterated isotopologues of longer carbon chains like methylcyanoacetylene (CH₃C₃N) and methyldiacetylene (CH₃C₄H) in TMC-1. aanda.orgarxiv.orgresearchgate.netmoonhats.com

The abundance ratios of these species compared to their normal hydrogenated counterparts are consistently much higher than the cosmic elemental D/H ratio of approximately 1.5 x 10⁻⁵. This enhancement is a direct consequence of isotopic fractionation, which is highly efficient at the low temperatures characteristic of these environments. aanda.org The lack of detection for species like CH₃C₄D, despite available laboratory data, alongside the successful detection of CH₂DC₄H, provides critical constraints for chemical models aiming to explain the specific deuteration pathways at play. arxiv.orgmoonhats.com

Observational Data for Deuterated Acetylenic Species
MoleculeParent MoleculeAbundance Ratio (Parent/Deuterated)Location of DetectionReference
CH₂DC₃NCH₃C₃N~22TMC-1 aanda.org
CH₂DC₄HCH₃C₄H24 ± 2TMC-1 arxiv.orgresearchgate.net
DCCNCHCCNC31 ± 4TMC-1 arxiv.org
DNCCCHNCCC53 ± 6TMC-1 arxiv.org

Gas-Phase and Grain-Surface Formation Pathways in the Interstellar Medium

The formation of deuterated polyynes like this compound in the ISM is thought to occur through a combination of gas-phase reactions and processes on the surfaces of icy dust grains. The extremely low temperatures and densities of molecular clouds necessitate chemical pathways that are efficient under these conditions.

In the gas phase, the primary drivers of deuteration are ion-molecule reactions. These reactions can proceed rapidly even at temperatures as low as 10 K. For acetylenic species, key formation routes likely involve reactions with deuterated ions. For example, crossed molecular beam experiments have shown that the reaction of the ethynyl (B1212043) radical (C₂H) with acetylene (C₂H₂) is a barrierless route to forming diacetylene (butadiyne). psu.edu A deuterated equivalent of this reaction, such as C₂D + C₂HD → C₄D₂ + H, would be a viable gas-phase pathway to this compound.

On grain surfaces, molecules can freeze out of the gas phase, forming ice mantles composed primarily of water (H₂O), carbon monoxide (CO), and other volatiles. acs.org Within these ices, molecules are exposed to processing by cosmic rays and ultraviolet photons, which can break bonds and create radicals. researchgate.net These radicals can then recombine to form more complex species. The synthesis of polyynes from the irradiation of acetylene (C₂H₂) ices has been demonstrated in laboratory experiments, suggesting that a similar process with deuterated acetylene (C₂D₂) ices could form this compound on interstellar grains. researchgate.net These molecules can later be released back into the gas phase through thermal or non-thermal desorption mechanisms.

At the frigid temperatures of dark molecular clouds (around 10 K), chemical reactions must be either barrierless or have very small activation barriers to proceed. This constraint strongly favors specific types of reactions for the synthesis of complex molecules.

Neutral-neutral reactions involving radical species have emerged as particularly important low-temperature pathways. nih.gov As mentioned, the reaction between an ethynyl radical and an acetylene molecule to produce diacetylene (butadiyne) and a hydrogen atom is a key example of a barrierless, exoergic reaction that can efficiently build up the carbon skeleton of polyynes. psu.edu The deuteration would occur via reactions involving deuterated radicals (e.g., C₂D) or deuterated reactants.

On grain surfaces, the synthesis is not governed by traditional thermal chemistry but by non-equilibrium processes. researchgate.net The energy required to overcome reaction barriers is supplied by incoming radiation (photons or cosmic rays) rather than thermal energy. The processing of simple, abundant ices like deuterated acetylene (C₂D₂) can lead to the formation of longer chains like this compound, even at temperatures as low as 5 K. researchgate.net This grain-surface chemistry is crucial, as it provides a mechanism to build complex molecules in environments where gas-phase densities are too low for efficient multi-body reactions.

Astrochemical Significance in the Formation of Complex Organic Molecules

Polyynes, including butadiyne and its isotopologues, are fundamental building blocks in the synthesis of more complex organic molecules (COMs) in the ISM. mpg.deesa.int Their unsaturated, linear carbon-chain structure makes them highly reactive and key intermediates in the formation of cyclic and aromatic molecules.

Laboratory experiments and astrochemical models have demonstrated that polyynes are precursors to the first aromatic rings. A critical discovery was the barrierless, gas-phase reaction between the ethynyl radical (C₂H) and 1,3-butadiene (B125203) (C₄H₆), which efficiently produces benzene (B151609) (C₆H₆). nih.govnasa.govosti.gov Butadiyne itself is a crucial component in networks leading to larger structures. It can react with other small hydrocarbon radicals to extend carbon chains or participate in cyclization reactions. The detection of molecules such as diacetylene (C₄H₂), triacetylene (C₆H₂), benzene, and even polycyclic aromatic hydrocarbons (PAHs) in the star-forming region IC 348 highlights the active chemistry that transforms simple acetylenic precursors into significant prebiotic molecules. eurekalert.org

The presence of deuterated butadiyne would imply that these complex formation pathways also incorporate deuterium, leading to deuterated PAHs and other COMs. Studying the deuterium fractionation in these larger molecules can then provide a chemical link back to their simpler, deuterated acetylenic precursors, offering a way to trace the history of molecular complexity in star- and planet-forming regions.

Isotopic Fractionation Phenomena in Cosmic Environments and Molecular Clouds

One of the most striking features of interstellar chemistry is the significant enhancement of deuterium in molecules compared to the elemental D/H abundance. This phenomenon, known as isotopic fractionation, is a powerful tool for probing the conditions of cold interstellar clouds. aanda.orgarxiv.org

The process is driven by the difference in zero-point vibrational energy between a hydrogenated and a deuterated molecule. Because the deuterium atom is heavier than hydrogen, a C-D bond has a lower zero-point energy than a C-H bond, making the deuterated species more stable. At very low temperatures, this small energy difference becomes significant.

Deuterium fractionation in the gas phase is initiated by the slightly exothermic reaction: H₃⁺ + HD ⇌ H₂D⁺ + H₂

At the ~10 K temperatures of molecular clouds, the forward reaction is favored, while the reverse reaction is suppressed, leading to a high H₂D⁺/H₃⁺ ratio. aanda.org The H₂D⁺ ion then efficiently transfers its deuteron (B1233211) to other species, such as CO, N₂, and carbon chains, initiating a cascade of deuteration throughout the gas-phase chemical network. aanda.org This process leads to the high D/H ratios observed in molecules like the deuterated acetylenic species in TMC-1. aanda.orgarxiv.org The degree of fractionation can be further enhanced in the densest, coldest regions of clouds where major coolants like CO freeze onto dust grains, reducing the destruction pathways for H₂D⁺ and its descendants. researchgate.net Therefore, the abundance of this compound and other deuterated species is a sensitive chemical indicator of the temperature, density, and evolutionary stage of a molecular cloud.

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